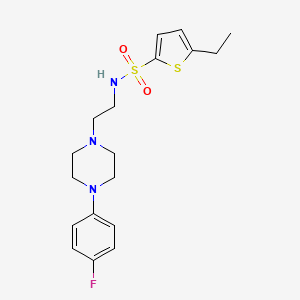

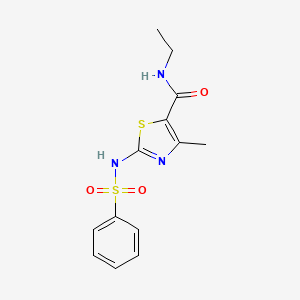

![molecular formula C16H19N3O2S B2734868 2-Methyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine CAS No. 484694-53-3](/img/structure/B2734868.png)

2-Methyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Methyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine” is a derivative of oxadiazole, a heterocyclic compound. Oxadiazole is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazoles are known for their broad range of chemical and biological properties and are important synthons in the development of new drugs . They show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The yield of the synthesis process can be quite high, with some processes reporting a yield of 92% .Molecular Structure Analysis

The molecular structure of “2-Methyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine” can be analyzed using various spectral techniques such as FT-IR, LCMS, and NMR . For instance, the 1H NMR spectrum of a similar compound showed peaks at δ 3.86 (d, 2H, NH2), 5.09 (s, 2H, OCH2), 8.46 (t, 1H, NH), 6.81–7.85 (m, 9H, Ar–H) .Chemical Reactions Analysis

Oxadiazoles undergo various chemical reactions due to their unique structure. For instance, they can undergo an annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine” can be determined using various techniques. For instance, the melting point of a similar compound was found to be 115–117 °C .Scientific Research Applications

Anticancer Activity

The 1,3,4-oxadiazole nucleus is known for its biological significance, particularly in cancer treatment . Researchers have evaluated derivatives containing this scaffold for their anticancer potential. The compound may exhibit cytotoxic effects against cancer cells, making it a candidate for further investigation. Techniques like the MTT assay can quantify cell viability and assess its impact on cancer cell lines .

Antibacterial and Antifungal Properties

Hydrazide derivatives, including those with imidazole cores, often display antibacterial and antifungal activities . Researchers have explored their potential in combating microbial infections. Investigating the compound’s efficacy against specific bacterial and fungal strains could provide valuable insights.

Anti-Inflammatory Effects

Imidazole-based compounds have been associated with anti-inflammatory properties . Understanding how this compound modulates inflammatory pathways could contribute to drug development for inflammatory diseases.

Antiviral Activity

Imidazole derivatives have demonstrated antiviral effects . Investigating whether our compound inhibits viral replication or entry could be relevant, especially in the context of emerging viral infections.

Anticonvulsant Potential

Certain hydrazide derivatives exhibit anticonvulsant properties . Evaluating the compound’s effects on seizure models could reveal its potential as an antiepileptic agent.

Antioxidant Capacity

Imidazole-containing compounds have been explored for their antioxidant activity . Assessing the ability of our compound to scavenge free radicals and protect against oxidative stress is crucial.

Mechanism of Action

The mechanism of action of oxadiazole derivatives often involves their interaction with various biological targets. For instance, they have been found to inhibit various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase, and many of the proteins that contribute to cancer cell proliferation .

Future Directions

The future directions in the research of oxadiazole derivatives involve the development of novel 1,3,4-oxadiazole-based drugs. Structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds .

properties

IUPAC Name |

1-(2-methylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-12-7-5-6-10-19(12)14(20)11-22-16-18-17-15(21-16)13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSGBONYBAHMHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

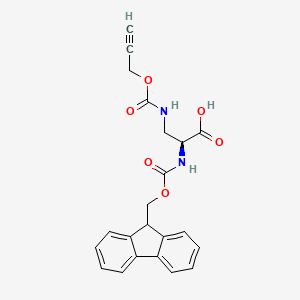

![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2734786.png)

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylacetamide](/img/structure/B2734791.png)

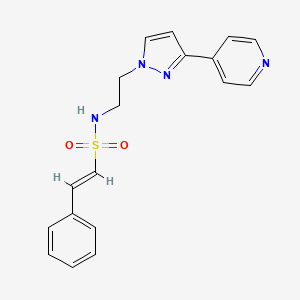

![4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2734792.png)

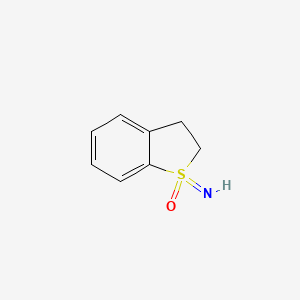

![N-[4-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2734794.png)

![6-(4-nitrophenyl)-3-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2734795.png)

![2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine](/img/structure/B2734798.png)

![2-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2734802.png)

![N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)